molecular formula C17H24N4O2S B2375984 5-butyl-4-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol CAS No. 691385-05-4

5-butyl-4-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2375984
CAS No.: 691385-05-4
M. Wt: 348.47
InChI Key: FPECOEPWZWBQPY-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-butyl-4-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

5-butyl-4-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-4-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method includes the condensation of 3-methoxy-4-propan-2-yloxybenzaldehyde with 4-amino-3-butyl-1,2,4-triazole-5-thione under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and a catalytic amount of acid or base to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-butyl-4-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 5-butyl-4-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-butyl-4-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of a triazole ring and a methoxy-propan-2-yloxyphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-butyl-4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-5-6-7-16-19-20-17(24)21(16)18-11-13-8-9-14(23-12(2)3)15(10-13)22-4/h8-12H,5-7H2,1-4H3,(H,20,24)/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPECOEPWZWBQPY-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OC(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OC(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.